Prodelphinidin A2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

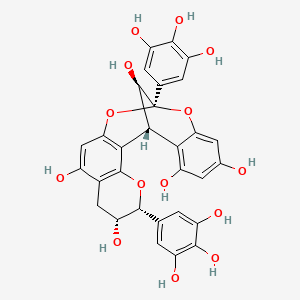

Prodelphinidin A2 is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants. These compounds are known for their antioxidant properties and are commonly found in fruits, vegetables, and beverages like tea and wine. This compound is specifically composed of gallocatechin units and is known for its potential health benefits, including anti-inflammatory and antiviral properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

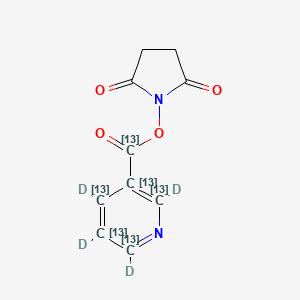

The synthesis of prodelphinidin A2 typically involves the polymerization of flavan-3-ols such as gallocatechin. This can be achieved through oxidative coupling reactions, often catalyzed by enzymes or chemical oxidants. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH levels .

Industrial Production Methods

Industrial production of this compound is generally carried out through the extraction of natural sources. Plants like green tea leaves and pomegranate peels are rich in prodelphinidins. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Prodelphinidin A2 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

Reduction: Reduction reactions can convert this compound into its corresponding flavan-3-ol monomers.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

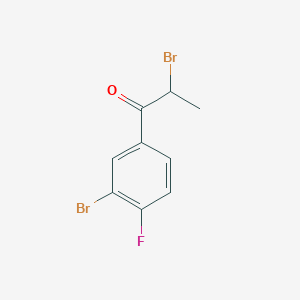

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

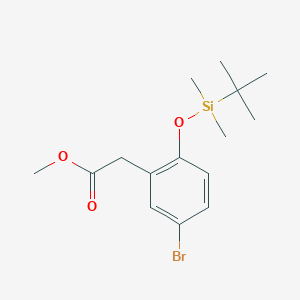

Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Prodelphinidin A2 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polymerization and oxidation reactions.

Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

Industry: Utilized in the food and beverage industry for its antioxidant properties, contributing to the shelf life and nutritional value of products

Wirkmechanismus

Prodelphinidin A2 exerts its effects through various mechanisms:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Antiviral Activity: Interferes with viral replication and entry into host cells.

Molecular Targets and Pathways: Involves pathways such as the PI3K/Akt/mTOR, MAPK, and ubiquitin-proteasome pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Procyanidin B2: Another type of proanthocyanidin composed of catechin units.

Delphinidin: An anthocyanidin that shares similar antioxidant properties but differs in structure.

Epigallocatechin Gallate: A catechin found in green tea with similar health benefits

Uniqueness

Prodelphinidin A2 is unique due to its specific composition of gallocatechin units and its potent antioxidant and antiviral properties.

Eigenschaften

Molekularformel |

C30H24O14 |

|---|---|

Molekulargewicht |

608.5 g/mol |

IUPAC-Name |

(1R,5R,6R,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C30H24O14/c31-11-5-14(33)22-20(6-11)43-30(10-3-17(36)26(40)18(37)4-10)29(41)24(22)23-21(44-30)8-13(32)12-7-19(38)27(42-28(12)23)9-1-15(34)25(39)16(35)2-9/h1-6,8,19,24,27,29,31-41H,7H2/t19-,24-,27-,29-,30+/m1/s1 |

InChI-Schlüssel |

SJDDGZBVGOKCKT-IDAKORERSA-N |

Isomerische SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O |

Kanonische SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylate](/img/structure/B13449151.png)

![9-Chloro-9-phosphabicyclo[3.3.1]nonane](/img/structure/B13449155.png)

![Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449180.png)

![1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one](/img/structure/B13449205.png)